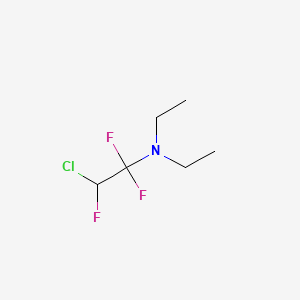
(2-Chloro-1,1,2-trifluoroethyl)diethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine can be achieved through various methods, including chlorination, trifluoromethylation, and ethylation. The most common method is through the reaction of chloroacetaldehyde and 2,2,2-trifluoroethylamine.Molecular Structure Analysis
The molecular formula of (2-Chloro-1,1,2-trifluoroethyl)diethylamine is C6H11ClF3N . The molecular weight is 189.61 . The SMILES string is CCN(CC)C(F)(F)C(F)Cl .Chemical Reactions Analysis
(2-Chloro-1,1,2-trifluoroethyl)diethylamine has been found to react at room temperature with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, and methyl 3,4-O-isopropylidene-β-L-arabinopyranoside to give the respective 3-, 6-, and 2-O-chlorofluoroacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-1,1,2-trifluoroethyl)diethylamine include a refractive index of n20/D 1.396 and a density of 1.205 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique
- Dyeing Homochromaticity of Cotton-Cellulosic Fiber Blended Yarn
- Field : Textile Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used for dyeing homochromaticity of cotton-cellulosic fiber blended yarn .
- Results : The outcome of these processes would be the formation of homochromatic yarn. The specific results, including any quantitative data or statistical analyses, would depend on the particular dyeing process being carried out .
- Field : Organic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the synthesis of fluorocarbohydrates .
- Methods : This involves reacting “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” with certain types of sugars to produce the respective O-chlorofluoroacetates .
- Results : The outcome of these reactions would be the formation of new fluorocarbohydrate compounds .
- Field : Organic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the production of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
- Results : The outcome of these processes would be the formation of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .
Synthesis of Fluorocarbohydrates
Production of Difluoromethyl Ether
Safety And Hazards
(2-Chloro-1,1,2-trifluoroethyl)diethylamine is a hazardous substance. It causes burns . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection . In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
Propriétés
IUPAC Name |
2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276369, DTXSID20957103 | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
CAS RN |
357-83-5, 114440-20-9 | |
| Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 357-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














